molecular formula C21H14O4S B1195871 6-Sulfooxymethylbenzo(a)pyrene CAS No. 71839-05-9

6-Sulfooxymethylbenzo(a)pyrene

Cat. No. B1195871
CAS RN: 71839-05-9
M. Wt: 362.4 g/mol
InChI Key: WPJPSIKNQCJUCP-UHFFFAOYSA-N
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Description

6-Sulfooxymethylbenzo(a)pyrene (SMBP) is an ultimate electrophilic and carcinogenic form of the intermediary metabolite 6-Hydroxymethylbenzo(a)pyrene (HMBP) . It is activated to the electrophilic mutagen by rat and mouse liver PAPS-dependent sulfotransferase activity or by chemical synthesis .


Synthesis Analysis

The synthesis of SMBP involves the metabolic activation of the carcinogen 6-hydroxymethylbenzo[a]pyrene, forming an electrophilic sulfuric acid ester .


Molecular Structure Analysis

The molecular formula of SMBP is C21H14O4S . It has an average mass of 362.398 Da and a monoisotopic mass of 362.061279 Da .


Chemical Reactions Analysis

SMBP is an intermediary metabolite that can be activated to an ultimate electrophilic and carcinogenic form . It is a product of the metabolic activation of the carcinogen 6-hydroxymethylbenzo[a]pyrene .


Physical And Chemical Properties Analysis

SMBP has a molecular formula of C21H14O4S . It has an average mass of 362.398 Da and a monoisotopic mass of 362.061279 Da .

Scientific Research Applications

  • Carcinogenic and Mutagenic Properties : 6-SMBP is a strong hepatocarcinogen in mice and forms significant levels of DNA adducts in the liver. It is an ultimate carcinogenic metabolite of benzo(a)pyrene and related compounds (Surh et al., 1990).

  • Interaction with Vitamin C : Ascorbic acid (Vitamin C) significantly reduces the mutagenicity and DNA binding of 6-SMBP, forming a mutagenically inactive covalent adduct. This suggests a protective mechanism against this reactive sulfuric acid ester (Surh et al., 1994).

  • Mutagenicity in Various Cells : 6-SMBP exhibits strong direct mutagenicity toward Salmonella typhimurium and Chinese hamster lung fibroblast (V79) cells, highlighting its potential as a tool for studying mutagenesis and cytotoxicity (Cho et al., 1998).

  • Effects of Hemin : Hemin can inhibit the mutagenicity of 6-SMBP in S. typhimurium and V79 cells, suggesting a chemoprotective role against this carcinogen (Hong et al., 1998).

  • Interaction with Chlorophyllin : Chlorophyllin effectively reduces both cytotoxicity and mutagenicity of 6-SMBP in V79 cells and S. typhimurium, indicating its chemopreventive potential (Cho et al., 1996).

  • Use as a Probe in Protein Studies : Pyrene, related to 6-SMBP, is used as a fluorescent probe to study protein structure and conformation changes, demonstrating the utility of such compounds in biochemical research (Bains et al., 2011).

  • Synthesis and Application in Fluorophores : Pyrene-1-sulfonate, related to 6-SMBP, has been used in the development of ionic liquids and fluorescent probes, showcasing its application in chemical synthesis and material science (Castriciano et al., 2018).

Safety And Hazards

SMBP is a potent carcinogen . It may cause genetic defects, cancer, and damage to fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research on SMBP is ongoing, with a focus on its antimutagenic activity . Future studies may explore the protective mechanisms of various compounds against SMBP .

properties

IUPAC Name

benzo[b]pyren-6-ylmethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4S/c22-26(23,24)25-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJPSIKNQCJUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2COS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68041-18-9 (hydrochloride salt)
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70222116
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Sulfooxymethylbenzo(a)pyrene

CAS RN

71839-05-9
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Sulfooxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-SULFOOXYMETHYLBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAG9DZK6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
JW Flesher, J Horn, AF Lehner - Biochemical and biophysical research …, 1997 - Elsevier
6-Sulfooxymethylbenzo[a]pyrene Is an Ultimate Electrophilic and Carcinogenic Form of the Intermediary Metaboli Page 1 BIOCHEMICAL AND BIOPHYSICAL RESEARCH …
Number of citations: 30 www.sciencedirect.com
YS Cho, ST Hong, KH Choi, YH Chang… - Asian Pac J Cancer …, 2000 - Citeseer
Porphyrins exhibit potent antimutagenic activity in the range of assays in vitro and in vivo. The antimutagenic activities of porphyrin derivatives including phthalocyanines (Pcs) were …
Number of citations: 16 citeseerx.ist.psu.edu
YJ Surh, A Liem, EC Miller, JA Miller - Biochemical and biophysical …, 1990 - Elsevier
6-Hydroxymethylbenzo[α]pyrene was activated to an electrophilic and mutagenic sulfuric acid ester metabolite by rat and mouse liver sulfotransferase activity. The intrinsic mutagenicity …
Number of citations: 64 www.sciencedirect.com
YS Cho, KB Kim, AS Chung - Mutation Research/Fundamental and …, 1998 - Elsevier
6-Sulfooxymethylbenzo[a]pyrene (SMBP) is an ultimate and reactive form of 6-hydroxymethybenzo[a]pyrene (HMBP), which is converted into SMBP by the mediation of sulfotransferase. …
Number of citations: 5 www.sciencedirect.com
YJ Surh, A Liem, EC Miller, JA Miller - Carcinogenesis, 1989 - academic.oup.com
Hydroxylation of meso-methyl groups with subsequent formation of reactive electrophilk esters has been proposed as a possible activation pathway in the metabolism, DNA binding and …
Number of citations: 104 academic.oup.com
YJ Surh, KK Park, JA Miller - Carcinogenesis, 1994 - academic.oup.com
6-Sulfooxymethylbenzo[a]pyrene has recently been shown to be a strong hepatocarcinogen in infant male B6C3F 1 mice (Y.-J.Surh et al., Biochem. Biophys. Res. Commun., 172, 85–91…
Number of citations: 12 academic.oup.com
YS Cho, KJ Cho, AS Chung - Toxicological Research, 2000 - koreascience.kr
A 6-sulfooxymethylbenzo [a] pyrene (SMBP), the ultimate metabolite of methyl-substituted benzo [a] pyrene (BP), has been found to be carcinogenic in mice. These properties may be …
Number of citations: 4 koreascience.kr
YS Cho, BY Kim, ST Lee, YJ Surh, AS Chung - Cancer letters, 1996 - Elsevier
The chemopreventive activity of chlorophyllin (CHL) was monitored by using 6-sulfooxymethylbenzo[a]pyrene (SMBP) which is an ultimate metabolite of benzo[a]pyrene (B[a]P). CHL …
Number of citations: 8 www.sciencedirect.com
조영식, 홍선택, 정우희, 정안식 - 대한암예방학회지, 1997 - kmbase.medric.or.kr
The inhibitory effect of chlorophyllin was investigated against mutagenicity of 6-sulfooxymethylbenzo [a] pyrene (SMBP) in S. Typhimurium TA100 and in Chinese hamster lung …
Number of citations: 2 kmbase.medric.or.kr
H Glatt, I Bartsch, S Christoph, MWH Coughtrie… - Chemico-biological …, 1998 - Elsevier
Sulfation is a common final step in the biotransformation of xenobiotics and is traditionally associated with inactivation. However, the sulfate group is electron-withdrawing and may be …
Number of citations: 98 www.sciencedirect.com

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